molecular formula C3F6O3S B1598160 perfluoroallylfluorosulfate CAS No. 67641-28-5

perfluoroallylfluorosulfate

Cat. No. B1598160
M. Wt: 230.09 g/mol
InChI Key: LIZZWVXXYAALGG-UHFFFAOYSA-N
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Patent
US07531610B2

Procedure details

However, in reality, it can be prepared by reacting tetrafluoroethane-β-sultone, KF and CF2═CFCF2OSO2F without isolating FOCCF2SO2F as the intermediate. Specifically, for example, in the presence of a solvent such as tetraglyme, KF and tetrafluoroethane-β-sultone are reacted under cooling, and CF2═CFCF2OSO2F is dropwise added thereto and reacted, whereby CF2═CFCF2OCF2CF2SO2F can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:10])[O:7][S:4](=[O:6])(=[O:5])[C:3]1([F:9])[F:8].[F-:11].[K+].[C:13](=[C:16]([C:18](OS(F)(=O)=O)([F:20])[F:19])[F:17])([F:15])[F:14].COCCOCCOCCOCCOC>>[C:13](=[C:16]([C:18]([O:7][C:2]([C:3]([S:4]([F:11])(=[O:6])=[O:5])([F:9])[F:8])([F:10])[F:1])([F:20])[F:19])[F:17])([F:15])[F:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(S(=O)(=O)O1)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)=C(F)C(F)(F)OS(=O)(=O)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(S(=O)(=O)O1)(F)F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)=C(F)C(F)(F)OS(=O)(=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
However, in reality, it can be prepared
CUSTOM
Type
CUSTOM
Details
without isolating FOCCF2SO2F as the intermediate
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)=C(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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